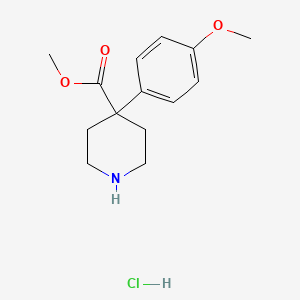![molecular formula C11H21ClN2O2 B6610786 tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride CAS No. 2866319-43-7](/img/structure/B6610786.png)
tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H20N2O2.ClH[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process, and subsequent protection and deprotection steps to introduce the desired functional groups[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Mecanismo De Acción
The mechanism by which tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). The amino group can act as a nucleophile, participating in various biochemical reactions, while the tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Comparación Con Compuestos Similares
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness: Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride is unique in its structural features, particularly the presence of the amino group at the 4-position, which differentiates it from other similar compounds[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Propiedades
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(12)7-4-8(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMASOCGRHWIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CC1C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)


![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)



![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)

![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)

![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
